molecular formula C10H9NO B1593544 8-methylisoquinolin-1(2H)-one CAS No. 116409-35-9

8-methylisoquinolin-1(2H)-one

Cat. No. B1593544
CAS RN: 116409-35-9
M. Wt: 159.18 g/mol
InChI Key: WXJVQHWAFBGNLS-UHFFFAOYSA-N
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Description

8-methylisoquinolin-1(2H)-one is a chemical compound that belongs to the isoquinoline family. It has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

Scientific Research Applications

Alzheimer's Disease and Neuroprotection

  • 8-Hydroxyquinolines (8HQ), a related group to 8-methylisoquinolin-1(2H)-one, have been studied for their potential in treating Alzheimer's disease (AD). A notable compound, PBT2, demonstrated metal chaperone activity, disaggregation of amyloid plaques, and neuroprotective effects in animal models of AD (Kenche et al., 2013).

Antimicrobial and Antifungal Activities

  • A novel ligand synthesized from 8-hydroxyquinoline, closely related to this compound, has been reported to exhibit antimicrobial activity against various bacteria and fungi, including strong antifungal activity (Ma et al., 2017).

Anti-Corrosive Properties

  • Derivatives of 8-hydroxyquinoline, structurally similar to this compound, have been investigated for their anticorrosive properties on carbon steel in acidic environments. These compounds showed excellent inhibitive effects, with some reaching up to 91% efficacy (El Faydy et al., 2019).

Anticancer Potential

  • Several studies have explored the antitumor activities of isoquinoline derivatives. Specific compounds demonstrated significant efficacy against L1210 leukemia in mice, highlighting the therapeutic potential of these molecules in cancer treatment (Liu et al., 1995).

Synthetic Applications in Chemistry

  • Isoquinoline derivatives, including this compound analogs, have been utilized in the synthesis of complex molecular structures, contributing to advancements in organic chemistry and drug development (Konovalenko et al., 2020).

Broad Biological Activities

  • Compounds containing the 8-hydroxyquinoline moiety exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. These compounds are considered valuable for developing pharmacologically active scaffolds (Saadeh et al., 2020).

properties

IUPAC Name

8-methyl-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-3-2-4-8-5-6-11-10(12)9(7)8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJVQHWAFBGNLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326677
Record name 8-methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116409-35-9
Record name 8-methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 8-methylisoquinoline 2-oxide (1.4 g, 8.8 mmol) in Ac2O (20 mL) was refluxed for 3 hours. The mixture was concentrated under vacuum and the residue was dissolved in MeOH (20 mL). To the reaction mixture was added aq. NaOH (20 mL, 1M). The mixture was refluxed for 1 hour and stirred at room temperature for 10 hours. The mixture was concentrated under vacuum. The residue was diluted with water (20 mL) and extracted with EtOAc (3×20 mL). The combined organic layers were washed with brine (2×10 mL), dried over Na2SO4, filtered, and concentrated under vacuum. The residue was purified by column chromatography (petroleum ether/EtOAc, 3:1) to give 8-methylisoquinolin-1(2H)-one (76a, 1 g, 71%) as a yellow solid.
Name
8-methylisoquinoline 2-oxide
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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